Cas no 894022-59-4 (3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea structure
894022-59-4 structure
Product Name:3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
CAS No:894022-59-4
MF:C26H30N4O4
MW:462.540806293488
CID:5516719
Update Time:2025-10-20

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-N'-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-
    • 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea
    • Inchi: 1S/C26H30N4O4/c1-33-23-10-8-18(13-24(23)34-2)30-15-17(12-25(30)31)28-26(32)27-14-16-7-9-22-20(11-16)19-5-3-4-6-21(19)29-22/h7-11,13,17,29H,3-6,12,14-15H2,1-2H3,(H2,27,28,32)
    • InChI Key: REXHDTBGRFNVSF-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)C(NCC1C=CC2NC3=C(C=2C=1)CCCC3)=O

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea Pricemore >>

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Additional information on 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea

Introduction to Compound with CAS No. 894022-59-4 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 894022-59-4 is a highly intriguing molecule that has garnered significant attention in the field of medicinal chemistry. Its systematic name, 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea, reflects its complex structural framework and the diverse functional groups it possesses. This intricate architecture not only makes it a subject of academic interest but also opens up numerous possibilities for its application in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of small molecules that can modulate biological pathways associated with various diseases. The compound in question is no exception and has been extensively studied for its potential pharmacological properties. The presence of multiple aromatic rings, including a tetrahydrocarbazole moiety, suggests that it may exhibit significant interactions with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The combination of a pyrrolidinone core and a carbazole derivative creates a unique scaffold that has not been extensively explored in medicinal chemistry. This novel structure may lead to the discovery of new mechanisms of action for therapeutic agents, potentially offering advantages over existing treatments.

The< strong>3,4-dimethoxyphenyl group in the molecule is particularly noteworthy as it is often found in bioactive natural products and pharmaceuticals. This substituent can influence both the electronic properties and the solubility of the compound, making it an important factor to consider during drug design. Additionally, the urea moiety provides a site for hydrogen bonding interactions, which can be crucial for binding to biological targets.

Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules to predict their biological activity. Computational modeling techniques have been increasingly used to explore the potential binding modes of this compound with various protein targets. These studies have suggested that it may interact with enzymes and receptors involved in pathways relevant to neurological disorders and cancer.

The< strong>5-oxopyrrolidin-3-yl part of the molecule adds another layer of complexity and potential functionality. Pyrrolidinone derivatives are known to be versatile pharmacophores and have been incorporated into numerous drug candidates. The oxopyrrolidinone scaffold can exhibit both hydrophobic and hydrophilic interactions, depending on its environment, which can be advantageous for designing molecules with optimal pharmacokinetic properties.

In addition to its structural features, the compound's physicochemical properties have also been thoroughly investigated. These studies have provided valuable insights into its solubility, stability, and metabolic fate, which are critical factors for evaluating its potential as a drug candidate. The< strong>2,3,4,9-tetrahydro-1H-carbazol-6-yl group contributes significantly to these properties by influencing both polarity and lipophilicity.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations that highlight the synthetic prowess required to construct such complex molecules. The use of advanced catalytic methods has allowed researchers to achieve high yields and purity levels, making it feasible for further pharmacological evaluation.

Ongoing research is focused on exploring the therapeutic potential of this compound in various disease models. Preclinical studies have shown promising results in terms of its ability to modulate specific biological pathways. These findings suggest that it may be a valuable starting point for developing new treatments for conditions such as neurodegenerative diseases and certain types of cancer.

The development of novel drug candidates is often a lengthy and challenging process. However, compounds like this one offer hope by providing new chemical entities that can be optimized through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can fine-tune its pharmacological properties to achieve desired outcomes.

The use of high-throughput screening (HTS) techniques has accelerated the discovery process by allowing rapid evaluation of large libraries of compounds for biological activity. This approach has been instrumental in identifying lead compounds that can be further developed into clinical candidates. The< strong>CAS No. 894022-59-4 compound has shown promise in HTS assays, indicating its potential as a lead molecule.

In conclusion, the compound with CAS number 894022-59-4 is a structurally complex molecule with significant potential in medicinal chemistry. Its unique architecture and diverse functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.

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